molecular formula C18H19N3O2S B2506850 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide CAS No. 2034225-01-7

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2506850
CAS No.: 2034225-01-7
M. Wt: 341.43
InChI Key: XZSYAVHXHPDXJM-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is a benzamide derivative featuring a thiophen-2-yl substituent at the 4-position of the benzene ring and a flexible N-linked ethoxyethyl chain terminating in an imidazole heterocycle.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(20-8-11-23-12-10-21-9-7-19-14-21)16-5-3-15(4-6-16)17-2-1-13-24-17/h1-7,9,13-14H,8,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSYAVHXHPDXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Ether Formation: The imidazole derivative is then reacted with ethylene oxide to form the ethoxyethyl group.

    Amide Formation: The final step involves the reaction of the ethoxyethyl imidazole with 4-(thiophen-2-yl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Imidazolines from the imidazole ring.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving imidazole or thiophene moieties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can inhibit metalloenzymes, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name Molecular Formula Molecular Weight* Key Structural Features Biological Activity References
N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide (Target) C19H20N3O2S 354.45 Benzamide, thiophen-2-yl, imidazole-ethoxyethyl Hypothesized CYP51 inhibition (by analogy) -
VNI C24H19Cl2N3O2 452.34 Benzamide, 1,3,4-oxadiazole, dichlorophenyl, imidazole CYP51 inhibitor (antifungal)
VFV C30H22F2N4O2 520.52 Benzamide, 1,3,4-oxadiazole, difluorobiphenyl, imidazole Antiprotozoal (Chagas disease)
4-(2-((2-((2-Ethoxyphenyl)amino)...benzamide () C25H24N4O3S2 492.60 Benzamide, thiophen-2-ylmethyl, imidazole-thioether Undisclosed (structural analog)
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole () C14H14N2S 242.34 Imidazoline, thiophen-2-yl, benzyl Ligand for imidazoline receptors

*Molecular weights calculated using IUPAC naming conventions where exact data were unavailable in evidence.

Key Structural Differences

  • Imidazole Linkage : The target compound’s imidazole is connected via an ethoxyethyl chain, whereas VNI/VFV use shorter alkyl or aromatic linkers .
  • Thiophene vs. Halogenated Aromatics : The thiophen-2-yl group distinguishes it from VNI/VFV, which feature chlorophenyl or fluorobiphenyl moieties critical for CYP51 binding .

Physicochemical Properties

  • Solubility : The ethoxyethyl chain may improve water solubility compared to VNI’s dichlorophenyl group.

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